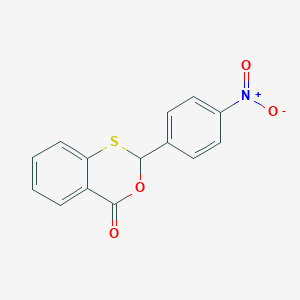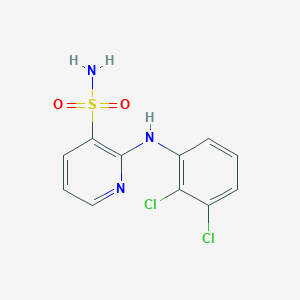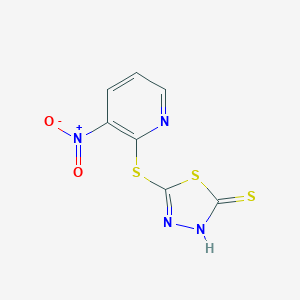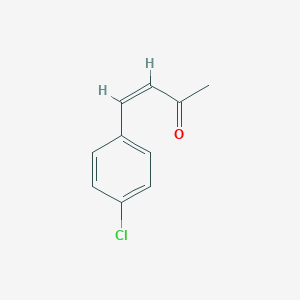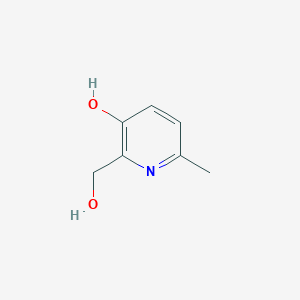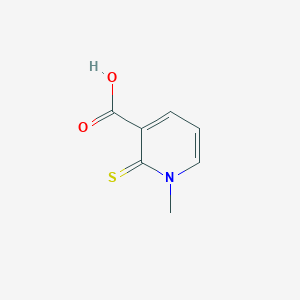![molecular formula C17H16N2OS2 B186418 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132605-29-9](/img/structure/B186418.png)
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic properties. It is a member of the benzothieno[2,3-d]pyrimidine family and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can modulate various biochemical and physiological processes. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. It has also been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potential therapeutic properties, which make it an interesting compound to study in scientific research. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for better solubility and efficacy.
In conclusion, 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic properties. It has been synthesized using various methods and has been studied extensively in scientific research for its anti-inflammatory, antioxidant, and antitumor activities. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for better solubility and efficacy.
Synthesemethoden
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an appropriate aldehyde, followed by reduction with sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has potential therapeutic properties and has been studied extensively in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
132605-29-9 |
|---|---|
Produktname |
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Molekularformel |
C17H16N2OS2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
5-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-6-5-9-12-13(10)14-15(22-12)18-17(21)19(16(14)20)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,21) |
InChI-Schlüssel |
YMUVRKAPBOVRBN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



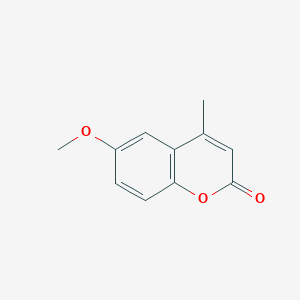
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

